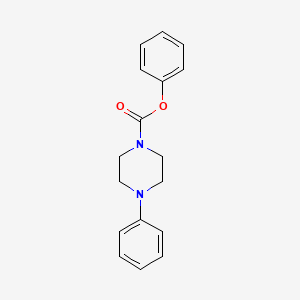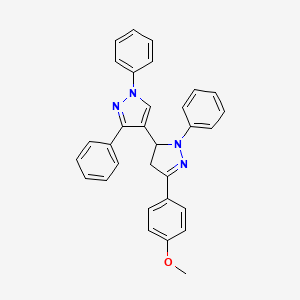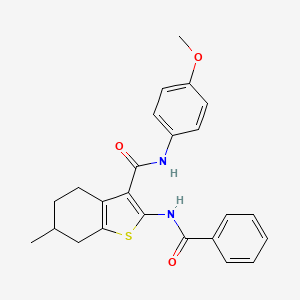![molecular formula C12H13F4NO4S B5157040 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid, commonly known as TFPAM-PA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of salt and water across cell membranes. TFPAM-PA has shown promising results in the treatment of cystic fibrosis and other related diseases.
Mécanisme D'action
TFPAM-PA works by binding to a specific site on the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein, known as the ATP-binding site. This binding prevents the protein from opening and closing properly, which impairs its ability to transport ions across cell membranes. This mechanism of action makes TFPAM-PA a potent inhibitor of this compound activity, which is beneficial in the treatment of diseases such as cystic fibrosis.
Biochemical and Physiological Effects:
TFPAM-PA has been shown to have a number of biochemical and physiological effects. Inhibition of this compound activity leads to a decrease in the transport of salt and water across cell membranes, which can have a number of downstream effects. For example, in the lungs, inhibition of this compound can lead to the accumulation of mucus and a decrease in lung function. In the pancreas, inhibition of this compound can lead to the accumulation of digestive enzymes and the development of pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFPAM-PA in lab experiments is its potency as a 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitor. This allows for the study of this compound function and regulation in a controlled setting. However, one limitation of TFPAM-PA is its specificity for this compound. While this specificity is beneficial for studying this compound, it may limit its usefulness in studying other ion channels or transporters.
Orientations Futures
There are a number of future directions for research involving TFPAM-PA. One area of interest is the development of more potent and selective 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid inhibitors for the treatment of cystic fibrosis and other related diseases. Another area of interest is the investigation of this compound function in other physiological processes, such as intestinal fluid secretion and sweat gland function. Additionally, TFPAM-PA may be useful in the study of other ion channels and transporters that are involved in disease processes.
Méthodes De Synthèse
The synthesis of TFPAM-PA involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-fluorobenzenesulfonyl chloride, which is reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]oxy}methyl)pentanoic acid. This intermediate is then reacted with ammonia to produce TFPAM-PA.
Applications De Recherche Scientifique
TFPAM-PA has been used extensively in scientific research to study the function of the 5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid protein and its role in disease. It has been shown to be a potent inhibitor of this compound activity, which makes it a valuable tool for studying the mechanisms of this compound regulation. TFPAM-PA has also been used to investigate the role of this compound in other physiological processes, such as airway surface liquid regulation and pancreatic function.
Propriétés
IUPAC Name |
5,5,5-trifluoro-4-[[(4-fluorophenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO4S/c13-9-2-4-10(5-3-9)22(20,21)17-7-8(12(14,15)16)1-6-11(18)19/h2-5,8,17H,1,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUZVCZRBCQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)


![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)
![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)

![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)